(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid

Catalog No.
S1531703
CAS No.
63422-71-9
M.F
C15H17N3O5
M. Wt
319.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamin...

CAS Number

63422-71-9

Product Name

(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid

IUPAC Name

(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

InChI

InChI=1S/C15H17N3O5/c1-2-17-8-9-18(13(20)12(17)19)15(23)16-11(14(21)22)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,16,23)(H,21,22)/t11-/m1/s1

InChI Key

JQEHQELQPPKXRR-LLVKDONJSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)O

Synonyms

(αR)-α-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid;

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)O

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)O

The compound (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid is an organic molecule characterized by its unique structure, which includes a piperazine ring and a phenylacetic acid moiety. This compound features a carbonyl group attached to the piperazine nitrogen, contributing to its potential biological activity. The presence of both dioxo and amino functional groups suggests that this compound may engage in various interactions within biological systems, potentially influencing its pharmacological properties.

Involving this compound can be categorized into several types:

  • Amide Formation: The carbonyl group can react with amines to form amides, which may alter the compound's solubility and reactivity.
  • Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, leading to the release of phenylacetic acid and other byproducts.
  • Oxidation-Reduction Reactions: The dioxo group can participate in oxidation-reduction reactions, potentially affecting the biological activity of the compound.

These reactions are vital for understanding how the compound behaves in biological systems and its metabolic pathways.

Preliminary studies suggest that (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid exhibits various biological activities. Its structure indicates potential interactions with enzyme systems, possibly acting as an inhibitor or modulator of specific biochemical pathways. For instance, compounds with similar structures have been reported to possess anti-inflammatory and analgesic properties, suggesting that this compound may also have therapeutic potential in these areas .

The synthesis of (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid can be approached through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation between 4-ethyl-2,3-dioxopiperazine and phenylacetic acid derivatives.
  • Multi-Step Synthesis: Starting from simpler precursors, a multi-step synthetic route involving protection-deprotection strategies and functional group transformations may be employed.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts can enhance the sustainability of the synthesis process.

These methods highlight the versatility in synthesizing this compound while considering efficiency and environmental impact.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting pain relief or inflammation.
  • Biochemical Research: It could be used as a probe in studies investigating enzyme mechanisms or metabolic pathways.
  • Agricultural Chemicals: If found to exhibit herbicidal or pesticidal properties, it could be explored for agricultural applications.

Interaction studies are crucial for understanding how (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid interacts with biological targets:

  • Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes can provide insights into its mechanism of action.
  • Binding Affinity Tests: Determining the binding affinity to receptors or proteins can elucidate its pharmacodynamics.
  • Cellular Assays: Conducting cellular assays can help assess its efficacy and safety profile in a biological context.

These studies are essential for advancing the compound's development into potential therapeutic agents.

Several compounds share structural similarities with (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid, including:

Compound NameStructural FeaturesBiological Activity
4-Ethyl-1-piperazinecarboxylic acidPiperazine ring with carboxylic acidAnti-inflammatory
Phenylalanine derivativesAmino acid structure with phenyl groupNeuroprotective effects
Dioxopiperazine analogsDioxo functional groups on piperazineAnticancer properties

These compounds highlight the unique aspects of (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid, particularly its combination of dioxo and amino functionalities that may confer distinct biological properties compared to others.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63422-71-9

Wikipedia

(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid

Dates

Modify: 2023-08-15

Explore Compound Types